molecular formula C7H10N2O3 B146813 Ethyl acetamidocyanoacetate CAS No. 4977-62-2

Ethyl acetamidocyanoacetate

Cat. No.: B146813
CAS No.: 4977-62-2
M. Wt: 170.17 g/mol
InChI Key: SLIRLABNGAZSHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetamidocyanoacetate can be synthesized through the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetamidocyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Ethyl acetamidocyanoacetate is widely used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Key Reactions :

  • Michael Addition : It can undergo Michael addition with α,β-unsaturated carbonyl compounds, leading to the formation of complex molecular architectures.
  • Diversity-Oriented Synthesis (DOS) : The compound is employed in DOS strategies to generate libraries of structurally diverse compounds, which are crucial in drug discovery efforts .
Reaction TypeDescriptionExample Products
Michael AdditionReacts with α,β-unsaturated ketones3-Acetamido-2-pyridone derivatives
CyclizationForms cyclic structures through various pathwaysN-acetyl α,β-unsaturated γ-lactams

Pharmaceutical Applications

The compound plays a significant role in drug development due to its ability to serve as a precursor for biologically active molecules.

Case Study :

  • A study demonstrated that this compound can be used to synthesize N-acetyl α,β-unsaturated γ-lactam derivatives, which exhibit potential antimicrobial activity against various pathogens .

Agrochemical Research

In agrochemical research, this compound is explored for its role in the synthesis of fungicides and herbicides.

Example :

  • The compound has been investigated for its metabolic pathways in fungi such as Botrytis cinerea, where it was found to contribute to the formation of active metabolites that enhance fungicidal efficacy .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in NMR spectroscopy for metabolomic studies.

Application :

  • The compound's unique spectral features allow for its identification and quantification in complex mixtures, making it useful for quality control in food and pharmaceutical products .

Comparison with Similar Compounds

Ethyl acetamidocyanoacetate can be compared with other similar compounds such as:

Biological Activity

Ethyl acetamidocyanoacetate (EACA) is an organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EACA, including its mechanisms of action, applications in drug development, and relevant case studies.

Overview of this compound

EACA is primarily recognized for its role as an intermediate in the synthesis of biologically active molecules. It is utilized in peptide synthesis and as a building block for various pharmaceuticals and agrochemicals, highlighting its versatility in chemical applications. The compound's structure allows it to participate in multiple chemical reactions, making it a valuable asset in organic synthesis.

The biological activity of EACA can be attributed to its ability to undergo several chemical transformations:

  • Nucleophilic Substitution Reactions : EACA can participate in nucleophilic substitution due to the presence of cyano and ester groups. This property is crucial for modifying existing compounds or synthesizing new derivatives.
  • Hydrolysis : Under acidic or basic conditions, EACA can hydrolyze to yield carboxylic acid and amine derivatives, which may exhibit different biological activities compared to the parent compound.
  • Michael Addition : EACA can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction pathway is significant for creating complex heterocyclic structures that may possess therapeutic properties.

1. Drug Development

EACA has been explored for its potential therapeutic applications. Research indicates that derivatives synthesized from EACA may act as inhibitors for specific enzymes, such as serine hydroxymethyltransferase, which is involved in amino acid metabolism. This suggests that EACA could be a lead compound in developing new drugs targeting metabolic pathways.

2. Peptide Synthesis

The compound plays a crucial role in peptide synthesis, where it serves as a building block for constructing peptides with specific biological functions. Its ability to form stable linkages with amino acids makes it an essential reagent in this field.

Case Study 1: Synthesis of α-Substituted Serines

A notable study demonstrated the alkylation of the carbanion derived from EACA to synthesize α-substituted serines. These derivatives were evaluated for their inhibitory effects on serine hydroxymethyltransferase, showing promising results in modulating enzyme activity.

CompoundInhibition (%)Reference
EACA Derivative A75%
EACA Derivative B65%

Case Study 2: Micro-solvation Studies

EACA was utilized as a model compound to investigate micro-solvation effects using DMSO as a solvent. NMR spectroscopy revealed strong interactions between DMSO molecules and the carbonyl groups of EACA, providing insights into solvation dynamics that could influence biological activity.

Toxicological Profile

While exploring the biological activity of EACA, it is essential to consider its toxicological profile. Studies indicate that ethyl cyanoacetate (a related compound) exhibits low mutagenic potential and does not show significant genotoxic effects in standard assays . However, further research is warranted to fully understand the safety profile of EACA itself.

Properties

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292093
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4977-62-2
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl acetamidocyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl acetamidocyanoacetate serves as a crucial building block for various heterocycles. For instance, it undergoes Michael addition with α,β-unsaturated ketones, followed by FeCl3-mediated intramolecular ketone-nitrile annulation and aromatization, yielding 3-acetamido-2-pyridone derivatives. [] This reaction sequence highlights the reagent's ability to contribute to both the carbon framework and nitrogen atom of the pyridone ring.

A: this compound plays a pivotal role in a novel three-step synthesis of 3-aryl β-carbolin-1-ones. [, ] The process involves Michael addition of the reagent to chalcones, followed by an acid-mediated cyclization to form the pyridone ring. A subsequent Cu(I)-catalyzed intramolecular N-arylation furnishes the β-carbolin-1-one scaffold. These compounds exhibit significant in vitro activity against tumor cell proliferation, showcasing the potential of this compound in medicinal chemistry. []

A: this compound serves as a key starting material in synthesizing DL-ornithine. [] The process involves condensing the reagent with 3-bromopropylphthalimide, followed by hydrolysis of the resulting nitrile intermediate. This method provides a convenient route to access this essential amino acid.

A: this compound exhibits versatility in synthesizing various other amino acids. For example, it's used to prepare multilabeled histidine, specifically DL-histidine-α-13C-3-15N-2,5-2H2. [] This labeled histidine serves as a valuable tool in mass spectrometry for studying histidine metabolism. Furthermore, the reagent acts as a precursor in the synthesis of DL-lysine and DL-tyrosine labeled with isotopic carbon-14, providing valuable tools for metabolic studies. []

A: Fourteen structural analogues of ornithine, synthesized using this compound as a starting point, were evaluated as inhibitors of the enzyme L-ornithine carboxylase (ODC). [] This study aimed to understand the structural requirements for binding to the enzyme's active site. The findings revealed that (+)-α-methylornithine, synthesized from this compound, acted as a potent reversible inhibitor of ODC, providing valuable insights into the enzyme's mechanism.

A: The presence of the acidic methylene group, flanked by the acetamido and cyano groups, renders this compound susceptible to deprotonation, generating a stabilized carbanion. [] This carbanion readily undergoes alkylation reactions with various electrophiles. For example, in the synthesis of α-substituted serines as potential inhibitors of serine hydroxymethyltransferase, the anion derived from this compound was alkylated with appropriate reagents. [] This demonstrates the utility of the reagent in creating modified amino acid derivatives.

A: this compound, containing both amide (-NH) and ester (-COOR) groups, was employed as a model compound to investigate the micro-solvation of these functional groups in neat DMSO using 1H-NMR spectroscopy and computational methods. [] Results revealed that DMSO molecules engage in multiple strong interactions with the studied molecules, particularly with the carbonyl groups. These findings offer significant insights into DMSO's impact on biomolecular structures and its interactions with biomolecular functional groups.

A: p-(4-Hydroxybenzoyl)phenylalanine is a photoreactive amino acid analog with applications in studying peptide-protein interactions. [] Its synthesis involves a multistep procedure where this compound reacts with a benzophenone derivative. This reaction highlights the reagent's versatility in constructing complex amino acid analogs. The resulting p-(4-hydroxybenzoyl)phenylalanine can be radioiodinated, enabling the investigation of peptide interactions with their receptors, as demonstrated with the substance P receptor.

A: Triphenylphosphine catalyzes the reaction between this compound and alkyl propiolates, leading to polyfunctionalized alkenes and α,β-unsaturated γ-lactams. [, ] While the exact mechanism requires further investigation, it likely involves the formation of a phosphonium ylide intermediate. This ylide can then react with the alkyl propiolate through a Michael addition-cyclization cascade to afford the observed products. This reaction highlights the utility of this compound in forming complex molecular architectures.

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